molecular formula C9H8ClN3 B1435188 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1803587-68-9

4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B1435188
CAS No.: 1803587-68-9
M. Wt: 193.63 g/mol
InChI Key: IIPOQCXWGRGHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a chlorophenyl and a methyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” The reaction is catalyzed by copper(I) ions, often using copper sulfate and sodium ascorbate as the catalytic system . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired triazole compound with high efficiency.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction rate and yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

4-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function .

Comparison with Similar Compounds

Uniqueness: 4-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to participate in click chemistry makes it a valuable tool in synthetic chemistry, and its potential biological activities make it a promising candidate for drug development.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-6-9(12-13-11-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPOQCXWGRGHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 2
4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 3
4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 4
4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.